4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile
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Overview
Description
4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a piperidine ring, and a benzonitrile moiety
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , indicating their significant role in interacting with biological targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological activities and pharmacological applications .
Pharmacokinetics
The limitations associated with antimicrobial agents, which could potentially include this compound, are toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .
Result of Action
Piperidine derivatives have been found to exhibit various pharmacological activities .
Action Environment
The design and development of new drugs with potential antimicrobial activity, which could potentially include this compound, are needed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzo[b][1,4]thiazine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzenethiol and a carbonyl compound.
Introduction of the piperidine moiety: This step involves the acylation of the benzo[b][1,4]thiazine core with piperidine-1-carbonyl chloride under basic conditions.
Benzonitrile formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and nitrile positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Pyridines: These compounds share the fluorine atom and aromatic ring structure but differ in their overall framework and functional groups.
Piperidine Derivatives: These compounds share the piperidine ring but may have different substituents and overall structures.
Uniqueness
4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-16-6-9-19-18(12-16)25(17-7-4-15(13-23)5-8-17)14-20(29(19,27)28)21(26)24-10-2-1-3-11-24/h4-9,12,14H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUMFYAVYAJWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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